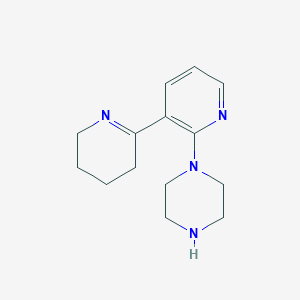
2'-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic compound that features a piperazine ring fused to a tetrahydropyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound.
化学反応の分析
Types of Reactions
2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with molecular targets such as alpha1-adrenergic receptors. This interaction can lead to the modulation of neurotransmitter release and receptor activity, which is beneficial in the treatment of neurological disorders . Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit DNA gyrase, leading to cell disruption in microbial cells .
類似化合物との比較
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with alpha1-adrenergic receptors and have similar therapeutic applications.
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Uniqueness
2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to its specific structural features that allow for a high affinity and selectivity towards alpha1-adrenergic receptors. This makes it a promising candidate for the development of new therapeutic agents targeting neurological disorders.
特性
分子式 |
C14H20N4 |
|---|---|
分子量 |
244.34 g/mol |
IUPAC名 |
1-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C14H20N4/c1-2-6-16-13(5-1)12-4-3-7-17-14(12)18-10-8-15-9-11-18/h3-4,7,15H,1-2,5-6,8-11H2 |
InChIキー |
VSDFUHOHJUERNQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN=C(C1)C2=C(N=CC=C2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


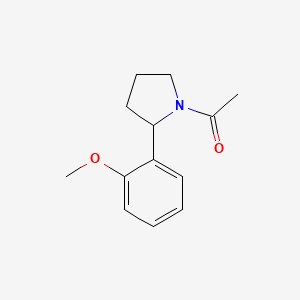


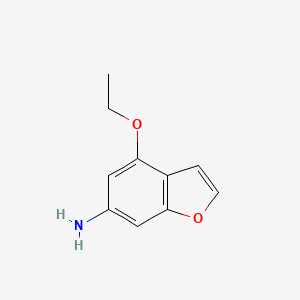
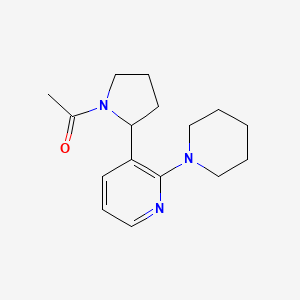



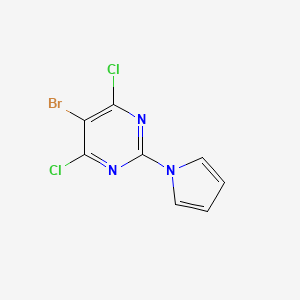

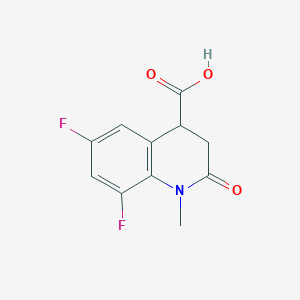

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)

